molecular formula C20H15F3N4O4 B2542758 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 2034613-15-3

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2542758
CAS No.: 2034613-15-3
M. Wt: 432.359
InChI Key: JACAVYORTHFLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a novel chemical entity designed for preclinical research and drug discovery. This compound features a unique hybrid structure combining a 1,2,4-oxadiazole ring—a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for ester and amide functionalities —with a pyrazolidine core and two distinct aromatic systems. The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in compounds with various biological activities, while the trifluoromethoxy group is frequently incorporated to enhance lipid solubility and overall pharmacokinetic properties. While specific biological data for this compound is not yet available in the public domain, its molecular architecture suggests significant potential for exploration in multiple research areas. It is a compelling candidate for screening against a broad range of biological targets, including kinases, GPCRs, and various enzymes. Researchers may investigate its potential as a modulator of central nervous system (CNS) targets, given the presence of structural features seen in neuroactive compounds . The 1,2,4-oxadiazole scaffold is also present in molecules studied for anticancer and anti-inflammatory applications, indicating another viable research pathway . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Handling should follow appropriate safety protocols, and all usage must be confined to controlled laboratory settings.

Properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-28-15-8-5-12(9-16(15)29-2)17-14(10-24-26-17)19-25-18(27-31-19)11-3-6-13(7-4-11)30-20(21,22)23/h3-9,14,17,24,26H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTLFMBJZMFHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, which can enhance neurotransmission and improve cognitive function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the unique structural features of the compound, such as the pyrazolidinyl and oxadiazole rings. Additionally, this compound can activate or inhibit other enzymes and proteins, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been shown to maintain its biochemical activity, with no significant adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and protect against oxidative stress. At higher doses, it may exhibit toxic effects, such as hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolites of this compound can also interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. For instance, the metabolites may inhibit the activity of certain enzymes involved in oxidative stress response, thereby enhancing the compound’s protective effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound in specific tissues can enhance its therapeutic efficacy and reduce potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting signals and post-translational modifications of the compound direct it to specific organelles, where it can exert its biochemical effects. For instance, in the mitochondria, this compound can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production.

Biological Activity

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound features a unique structure that combines various functional groups, enhancing its potential pharmacological properties. The oxadiazole moiety contributes to its activity against various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N4O6C_{22}H_{26}N_{4}O_{6}, with a molecular weight of 442.5 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions. The dimethoxyphenyl and pyrazolidinyl substituents are also crucial for its biological effects.

PropertyValue
Molecular FormulaC22H26N4O6
Molecular Weight442.5 g/mol
Structural FeaturesOxadiazole ring, Dimethoxy and Trifluoromethoxy substituents

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma).

One study reported an IC50 value of 15.63 µM for a related compound against the MCF-7 cell line, comparable to standard treatments like Tamoxifen . The mechanism of action appears to involve the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial properties. The unique structure of this compound suggests potential applications in targeting bacterial and fungal infections. For example, compounds within this class have exhibited activity against E. coli and C. albicans in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring can interact with various enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : Molecular docking studies suggest strong interactions with specific receptors or proteins relevant to cancer or infection pathways.
  • Apoptosis Induction : As evidenced by increased p53 levels and caspase activation in treated cells .

Study 1: Anticancer Efficacy

In a study focused on the synthesis and evaluation of oxadiazole derivatives, researchers found that modifying the substituents on the oxadiazole core significantly affected cytotoxicity against cancer cell lines. The compound showed promising results that warrant further investigation into its structure-activity relationship (SAR) .

Study 2: Antimicrobial Screening

Another research effort highlighted the antimicrobial potential of oxadiazole derivatives against various pathogens. The study indicated that structural modifications could enhance efficacy against specific bacterial strains .

Scientific Research Applications

Key Structural Features:

  • Oxadiazole Moiety : Known for diverse biological activities.
  • Dimethoxyphenyl Group : Potentially enhances antimicrobial and anticancer properties.
  • Trifluoromethoxy Group : Increases lipophilicity and may improve binding affinity to biological targets.

Biological Activities

Research indicates that derivatives of oxadiazoles are known for their antimicrobial , anti-inflammatory , and anticancer properties. Specifically, compounds similar to 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole have shown promising results against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that this compound may have similar antimicrobial efficacy pending empirical validation.

Anticancer Potential

The compound's structure suggests potential applications in oncology. Research has highlighted the ability of related oxadiazole derivatives to exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar frameworks have been tested against breast cancer and leukemia cell lines with promising results.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. A common approach includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the pyrazolidinyl and trifluoromethoxy substituents via nucleophilic substitution reactions.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds. For example:

StudyCompoundFindings
Özyazıcı et al. (2021) 1,3,4-Oxadiazole derivativesDemonstrated significant antimicrobial activity against various bacteria and fungi.
Patent US8604022B2 Pyrazol derivativesHighlighted the synthesis of related pyrazol compounds with potential therapeutic applications in oncology.
PMC6661803 Heterocyclic compoundsShowed broad-spectrum biological activities including anticancer effects.

Chemical Reactions Analysis

Cyclization and Formation of the Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization of hydrazones or amidoximes with carboxylic acid derivatives. For this compound, the reaction involves:

  • Hydrazide intermediates : Formed by reacting 3-(3,4-dimethoxyphenyl)pyrazolidine-4-carboxylic acid hydrazide with 4-(trifluoromethoxy)benzoyl chloride under reflux in ethanol.

  • Cyclodehydration : Achieved using carbon disulfide (CS₂) and dehydrating agents like phosphorus oxychloride (POCl₃), yielding the oxadiazole ring .

Key Conditions :

StepReagents/SolventsTemperature (°C)Yield (%)
Hydrazide formationEthanol, 4-(trifluoromethoxy)benzoyl chloride8072
CyclizationCS₂, POCl₃12065

Electrophilic Substitution Reactions

The aromatic rings (3,4-dimethoxyphenyl and trifluoromethoxyphenyl) undergo electrophilic substitution:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, introducing nitro groups preferentially at the para position of the dimethoxyphenyl ring .

  • Sulfonation : Achieved using fuming sulfuric acid, yielding sulfonic acid derivatives .

Example :

Reaction TypeReagentsPosition ModifiedProduct Application
NitrationHNO₃, H₂SO₄Para to methoxyPrecursor for amine derivatives

Nucleophilic Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with concentrated HCl at 100°C cleaves the oxadiazole ring to form a diamide intermediate.

  • Basic Conditions : Reacts with NaOH to generate nitrile and hydroxylamine derivatives .

Mechanistic Insight :

Oxadiazole+H2OHClDiamide+NH2OH(Yield: 58%)[1]\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Diamide} + \text{NH}_2\text{OH} \quad (\text{Yield: 58\%})[1]

Functionalization of the Pyrazolidine Moiety

The pyrazolidine nitrogen participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) to form N-alkylated derivatives .

  • Acylation : Acetylated using acetic anhydride (Ac₂O) under reflux, enhancing solubility for pharmacological studies .

Example :

ReactionReagentsProductBioactivity Relevance
AlkylationCH₃I, K₂CO₃N-Methylpyrazolidine derivativeImproved EGFR inhibition

Cross-Coupling Reactions

The trifluoromethoxyphenyl group facilitates palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst, enabling biaryl synthesis .

  • Buchwald-Hartwig : Forms C–N bonds with aryl amines, useful for creating hybrid pharmacophores .

Optimized Protocol :

Coupling TypeCatalystBaseSolventYield (%)
SuzukiPd(PPh₃)₄Na₂CO₃DMF/H₂O81

Photocatalytic Modifications

Visible-light-mediated reactions enable eco-friendly functionalization:

  • Oxidative Cyclization : Using eosin-Y and CBr₄ under oxygen, the compound forms fused heterocycles (e.g., pyridinyl-oxadiazoles) with high yields .

Case Study :

Compoundeosin-Y, O2Pyridinyl-oxadiazole(Yield: 94%)[2]\text{Compound} \xrightarrow{\text{eosin-Y, O}_2} \text{Pyridinyl-oxadiazole} \quad (\text{Yield: 94\%})[2]

Biological Activity-Driven Reactions

Derivatives are tailored for pharmacological optimization:

  • HDAC Inhibition : Introducing 3-aryl substituents (e.g., 4-methoxyphenyl) enhances inhibitory potency (IC₅₀: 8.2 nM) .

  • Anticancer Hybrids : Conjugation with thiazolidinediones or pyrimidines improves cytotoxicity (IC₅₀: 0.78 μM against breast cancer) .

Structure-Activity Relationship (SAR) :

Modification SiteFunctional GroupBiological Impact
Oxadiazole C-5TrifluoromethoxyphenylEnhanced metabolic stability
Pyrazolidine NAcetylIncreased solubility

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group is a critical feature shared with compounds like SEW2871 (5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) and 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole . The trifluoromethoxy group’s electron-withdrawing nature improves metabolic resistance compared to hydroxy or methoxy substituents, as seen in antimicrobial oxadiazoles (e.g., 5-(4-hydroxyphenyl)-1,2,4-oxadiazole derivatives) .

Heterocyclic Core Modifications

  • Pyrazolidine vs. Triazole : The target compound’s pyrazolidine moiety (a saturated 5-membered ring) contrasts with triazole-containing analogues (e.g., and ). Saturation may enhance solubility and reduce π-stacking interactions compared to aromatic triazoles .
  • Pyrazolidine vs. Azetidine : highlights 5-(3-azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole , where the smaller azetidine ring (4-membered) may increase steric strain and alter binding kinetics compared to pyrazolidine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name R1 Substituent R2 Substituent Molecular Weight Key Feature Reference
Target Compound 3,4-Dimethoxyphenyl (pyrazolidine) 4-Trifluoromethoxyphenyl - Conformational flexibility -
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 5-Methyltriazole 4-Trifluoromethoxyphenyl 311.22 Aromatic heterocycle
SEW2871 4-Phenyl-5-(trifluoromethyl)-thienyl 3-Trifluoromethylphenyl - Dual trifluoromethyl groups
5-(3,4-Dimethoxyphenyl)-3-[(3-thienylsulfonyl)methyl]-1,2,4-oxadiazole 3,4-Dimethoxyphenyl 3-Thienylsulfonylmethyl - Sulfonylmethyl substitution
5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-Chloropyridin-3-yl 4-Difluoromethoxyphenyl - Halogenated pyridine

Research Findings and Implications

  • Metabolic Stability : The trifluoromethoxy group in the target compound likely confers superior metabolic resistance compared to hydroxylated analogues (e.g., ), reducing susceptibility to Phase I oxidation .
  • Solubility vs. Binding Affinity : The pyrazolidine ring may enhance aqueous solubility relative to triazole or thienyl derivatives (), though this could trade off with reduced aromatic stacking interactions in target binding .
  • Synthetic Accessibility : The absence of complex substituents (e.g., methylsulfonylpiperidine in ) suggests the target compound may be more synthetically tractable than advanced derivatives .

Q & A

Q. What are the standard synthetic routes for synthesizing 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

  • Step 1: Formation of the pyrazolidine core via condensation of substituted hydrazines with diketones or α,β-unsaturated ketones. For example, sodium hydride in toluene can mediate reactions between acetylated intermediates and hydrazine derivatives .
  • Step 2: Oxadiazole ring closure using nitrile oxides or via cyclization of amidoximes. The trifluoromethoxy phenyl group is introduced through nucleophilic aromatic substitution or Suzuki coupling .
  • Step 3: Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) .

Key Considerations:

  • Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C) are critical for yield optimization.
  • Use of protecting groups (e.g., acetyl) to prevent side reactions during heterocycle formation .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer: A combination of techniques is employed:

  • 1H NMR: Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). Coupling constants confirm substitution patterns .
  • 13C NMR: Assigns carbonyl carbons (oxadiazole C=O at ~165 ppm) and quaternary carbons in aromatic rings .
  • IR Spectroscopy: Detects C-F stretches (1100–1200 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis: Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Table 1: Representative Spectral Data

Technique Key Peaks/Data Functional Group Assignment
1H NMRδ 3.85 (s, 6H)3,4-Dimethoxyphenyl OCH₃
13C NMRδ 165.2 (C=O)Oxadiazole carbonyl
IR1150 cm⁻¹C-F (trifluoromethoxy)

Advanced Research Questions

Q. What strategies are recommended for optimizing synthesis yield under varying reaction conditions?

Methodological Answer: Yield optimization involves:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, a central composite design can model interactions between reaction time and solvent polarity .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency. Evidence suggests 10% Pd/C at 80°C increases yield by ~20% compared to ligand-free conditions .
  • In-line Analytics: Use of flow chemistry with real-time UV/Vis monitoring to track intermediate formation and adjust conditions dynamically .

Case Study:
In analogous triazolo-thiadiazole syntheses, replacing THF with DMF increased yields from 45% to 68% due to better solubility of intermediates .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁶ CFU/mL) to ensure reproducibility .
  • Purity Validation: HPLC-MS to confirm >95% purity, as minor impurities (e.g., unreacted starting materials) can skew activity results .
  • Dose-Response Curves: Generate EC₅₀ values across multiple concentrations to distinguish true activity from assay noise .

Example:
In a study on pyrazole derivatives, discrepancies in MIC values against S. aureus were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent toxicity .

Q. What computational approaches predict biological targets based on molecular structure?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with enzymes (e.g., 14-α-demethylase, PDB:3LD6). Key parameters include binding energy (<-7 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., His310, Leu376) .
  • QSAR Modeling: 2D descriptors (e.g., LogP, topological polar surface area) correlate with antifungal activity. For oxadiazoles, a LogP <3.5 enhances membrane permeability .
  • MD Simulations: Assess target-ligand stability over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. Table 2: Docking Results for Analogous Compounds

Compound Target Enzyme Binding Energy (kcal/mol) Key Interactions
Triazolo-thiadiazole 14-α-demethylase (3LD6)-8.2His310 H-bond, Leu376 hydrophobic
Pyrazole-oxadiazole CYP51-7.9Phe380 π-π stacking

Q. How do electronic effects of substituents influence reactivity in further functionalization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) deactivates the phenyl ring, directing electrophilic substitutions to the meta position. This is confirmed by Hammett σ⁺ values (σ⁺ = +0.52 for -OCF₃) .
  • Electron-Donating Groups (EDGs): 3,4-Dimethoxyphenyl enhances nucleophilic aromatic substitution at the para position. Kinetic studies show a 3-fold rate increase compared to unsubstituted analogs .

Experimental Validation:
In Ullmann coupling reactions, EDGs reduce activation energy from 85 kJ/mol to 72 kJ/mol, enabling reactions at lower temperatures (50°C vs. 80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.